molecular formula C6H3F3N4 B15247661 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine CAS No. 425378-66-1

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

Cat. No.: B15247661
CAS No.: 425378-66-1
M. Wt: 188.11 g/mol
InChI Key: RWBGCEDFVVFCTJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that contains both imidazole and triazine rings The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with trifluoromethyl ketones in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, depending on the target, resulting in therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine imparts unique properties such as increased chemical stability, enhanced biological activity, and improved binding affinity to molecular targets. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

425378-66-1

Molecular Formula

C6H3F3N4

Molecular Weight

188.11 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-3-11-5-10-1-2-12-13(4)5/h1-3H

InChI Key

RWBGCEDFVVFCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=C(N2N=C1)C(F)(F)F

Origin of Product

United States

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